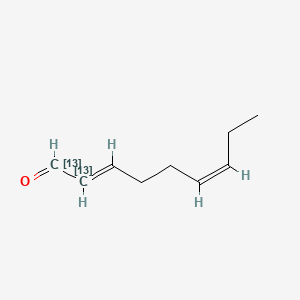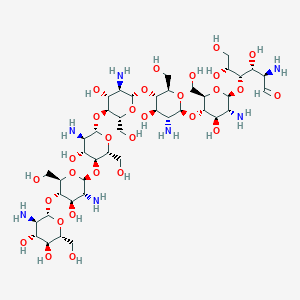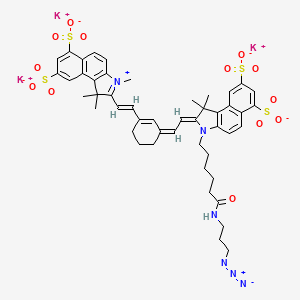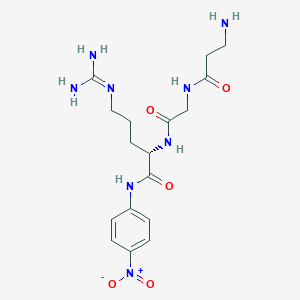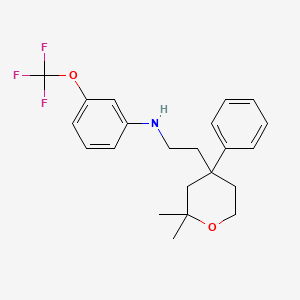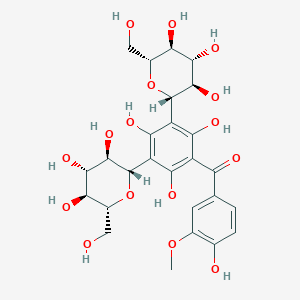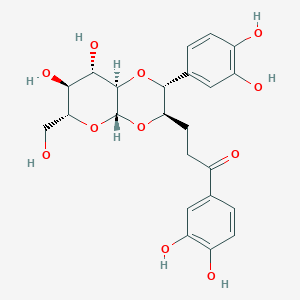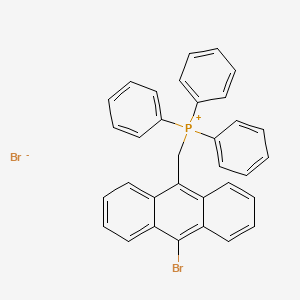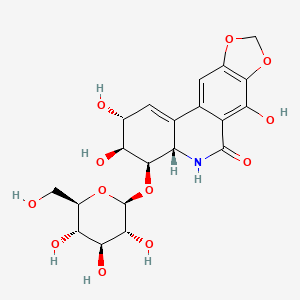![molecular formula C24H22F7N7O3 B12385573 (2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one CAS No. 1808258-99-2](/img/structure/B12385573.png)
(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one” is a complex organic molecule that features multiple functional groups, including a pyrazole ring, a tetrazole ring, and a dihydropyridinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A possible synthetic route could include:
Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be formed through cyclization reactions.
Introduction of the cyclopropylmethyl group: This can be achieved through alkylation reactions.
Formation of the dihydropyridinone core: This step may involve condensation reactions.
Introduction of the trifluorobutoxyphenyl group: This can be done through nucleophilic substitution reactions.
Formation of the tetrazole ring: This can be achieved through cycloaddition reactions.
Final assembly: The final compound is assembled through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.
Reduction: Reduction reactions can be used to modify specific parts of the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, the compound may be studied for its potential biological activity. Its multiple functional groups suggest that it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. Its structure suggests that it could act as an inhibitor or modulator of specific enzymes or receptors.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may bind to the active site of an enzyme, preventing its normal function.
Receptor modulation: The compound may interact with cell surface receptors, altering cellular signaling pathways.
Ion channel modulation: The compound may affect the function of ion channels, influencing cellular excitability.
類似化合物との比較
Similar Compounds
(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one: A similar compound with slight modifications in the functional groups.
This compound: Another similar compound with variations in the ring structures.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
特性
CAS番号 |
1808258-99-2 |
|---|---|
分子式 |
C24H22F7N7O3 |
分子量 |
589.5 g/mol |
IUPAC名 |
(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one |
InChI |
InChI=1S/C24H22F7N7O3/c25-17-10-14(41-9-1-7-23(26,27)28)4-5-16(17)22(24(29,30)31)11-15(18-6-8-37(34-18)12-13-2-3-13)19(20(39)32-22)38-21(40)33-35-36-38/h4-6,8,10,13H,1-3,7,9,11-12H2,(H,32,39)(H,33,36,40)/t22-/m0/s1 |
InChIキー |
VFFPVFKSCNJAMO-QFIPXVFZSA-N |
異性体SMILES |
C1CC1CN2C=CC(=N2)C3=C(C(=O)N[C@@](C3)(C4=C(C=C(C=C4)OCCCC(F)(F)F)F)C(F)(F)F)N5C(=O)NN=N5 |
正規SMILES |
C1CC1CN2C=CC(=N2)C3=C(C(=O)NC(C3)(C4=C(C=C(C=C4)OCCCC(F)(F)F)F)C(F)(F)F)N5C(=O)NN=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid](/img/structure/B12385506.png)
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11Z,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12385516.png)

